Piperidine, 1-(2-(triethylsiloxy)ethyl)-
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Overview
Description
Piperidine, 1-(2-(triethylsiloxy)ethyl)- is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom and five carbon atoms. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products. The compound features a triethylsiloxy group attached to the piperidine ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives often involves cyclization reactionsThe reaction conditions typically involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of piperidine derivatives can involve multi-step processes, including the initial formation of the piperidine ring, followed by functionalization steps to introduce the desired substituents. These processes are optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1-(2-(triethylsiloxy)ethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the removal of the triethylsiloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Alkyl halides, nucleophiles
Major Products Formed
Oxidation: N-oxides
Reduction: De-triethylsiloxylated piperidine
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
Piperidine, 1-(2-(triethylsiloxy)ethyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of Piperidine, 1-(2-(triethylsiloxy)ethyl)- involves its interaction with molecular targets such as enzymes and receptors. The triethylsiloxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, it can interact with specific proteins, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, lacking the triethylsiloxy group.
Piperidine, 1-(2-hydroxyethyl)-: Similar structure but with a hydroxy group instead of triethylsiloxy.
Piperidine, 1-(2-methoxyethyl)-: Contains a methoxy group in place of the triethylsiloxy group.
Uniqueness
Piperidine, 1-(2-(triethylsiloxy)ethyl)- is unique due to the presence of the triethylsiloxy group, which can significantly alter its chemical properties and biological activity compared to other piperidine derivatives. This modification can enhance its solubility in organic solvents and its ability to interact with hydrophobic regions of biological targets .
Properties
CAS No. |
20467-05-4 |
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Molecular Formula |
C13H29NOSi |
Molecular Weight |
243.46 g/mol |
IUPAC Name |
triethyl(2-piperidin-1-ylethoxy)silane |
InChI |
InChI=1S/C13H29NOSi/c1-4-16(5-2,6-3)15-13-12-14-10-8-7-9-11-14/h4-13H2,1-3H3 |
InChI Key |
HVPOWXIXJOPZSM-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)OCCN1CCCCC1 |
Origin of Product |
United States |
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